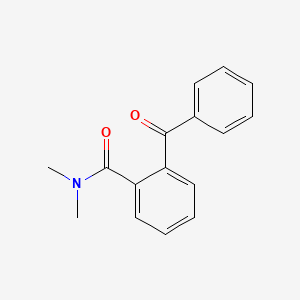![molecular formula C21H19Cl3N4 B14020846 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine CAS No. 72685-63-3](/img/structure/B14020846.png)
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-phenylguanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-chlorophenyl)guanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-fluorophenyl)guanidine
Comparison: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
72685-63-3 |
|---|---|
Formule moléculaire |
C21H19Cl3N4 |
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
1-[bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C21H18Cl2N4.ClH/c1-14-2-12-19(13-3-14)25-21(24)27-26-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16;/h2-13H,1H3,(H3,24,25,27);1H |
Clé InChI |
VNBKZERUPGFCOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(N)NN=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)


![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)




